2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole
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Overview
Description
2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a complex organic compound that features a combination of a thiazole ring, a thiophene ring, and a piperazine ring substituted with a difluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Addition of the Difluorophenylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with 2,6-difluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can modulate signaling pathways, leading to therapeutic effects such as anti-inflammatory or neuroprotective actions.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Phenylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole: Lacks the difluoro substitution, which may affect its potency and selectivity.
2-(4-((2,6-Dichlorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole: Contains chlorine instead of fluorine, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of the difluorophenylsulfonyl group in 2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole imparts unique electronic properties, enhancing its interaction with biological targets and potentially improving its pharmacokinetic profile.
Properties
IUPAC Name |
2-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]-4-thiophen-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S3/c18-13-2-1-3-14(19)16(13)27(23,24)22-7-5-21(6-8-22)17-20-15(11-26-17)12-4-9-25-10-12/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPSNBNDIUVNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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